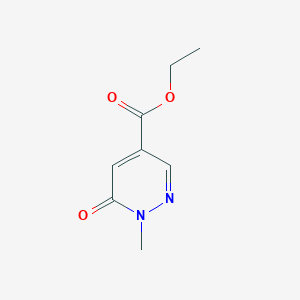![molecular formula C14H19ClF3NO B1397488 4-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1219960-72-1](/img/structure/B1397488.png)
4-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride
Übersicht
Beschreibung
“4-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride” is a chemical compound with the CAS Number 148135-94-8 . It has a molecular weight of 293.76 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H18F3N.ClH/c15-14(16,17)13-4-2-1-3-12(13)6-5-11-7-9-18-10-8-11;/h1-4,11,18H,5-10H2;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 293.76 .Wissenschaftliche Forschungsanwendungen
Nucleophilic Aromatic Substitution Reactions
Piperidine and its reactions offer insights into nucleophilic aromatic substitution reactions. A study by Pietra and Vitali (1972) discusses how piperidine reacts with nitro-group-containing aromatic compounds, which could be related to the synthesis or functionalization of compounds similar to “4-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride” (Pietra & Vitali, 1972).
Phenoxy Acids in the Environment
Research on phenoxy acids, which share the phenoxy component with the compound of interest, explores their environmental presence and transformation. Muszyński et al. (2019) review the behavior of phenoxy acids in water, which may provide context on the environmental stability and transformations of related compounds (Muszyński, Brodowska, & Paszko, 2019).
Piperidine Derivatives in Therapeutics
The therapeutic applications of piperidine derivatives, such as donepezil, highlight the medical potential of similar structures. Román and Rogers (2004) review donepezil, a piperidine derivative, for its use in treating Alzheimer’s disease, indicating the broad therapeutic potential of piperidine-containing compounds (Román & Rogers, 2004).
Phencyclidine (PCP) Analogues
The unusual pharmacological activity of phencyclidine, a piperidine derivative, is reviewed by Domino (1964), which could offer insight into the neurological activity potential of similar compounds (Domino, 1964).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted to participate in C,N-cross coupling reactions and the synthesis of dopamine D3 receptor antagonists . These interactions suggest that this compound may influence neurotransmitter pathways and other biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of dopamine D3 receptor antagonists implies that it may modulate neurotransmitter signaling pathways, thereby impacting neuronal cell function . Additionally, its interactions with other biomolecules can lead to changes in cellular metabolism and gene expression patterns.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to participate in C,N-cross coupling reactions indicates that it may form covalent bonds with target molecules, thereby altering their activity . These interactions can lead to changes in gene expression and other molecular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard storage conditions . Long-term exposure to various environmental factors may lead to its degradation, which can affect its efficacy and impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmitter pathways without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and gene expression. These threshold effects are crucial for determining the safe and effective use of the compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s role in C,N-cross coupling reactions suggests that it may influence metabolic flux and metabolite levels . Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to cross cell membranes and reach target sites is critical for its efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific organelles or compartments within the cell . This localization is important for understanding how the compound exerts its effects at the cellular level and for optimizing its use in research.
Eigenschaften
IUPAC Name |
4-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO.ClH/c15-14(16,17)12-3-1-2-4-13(12)19-10-7-11-5-8-18-9-6-11;/h1-4,11,18H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVSSQPPDGXETG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC=C2C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397405.png)
![4-[2-(3-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride](/img/structure/B1397409.png)
![3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397410.png)
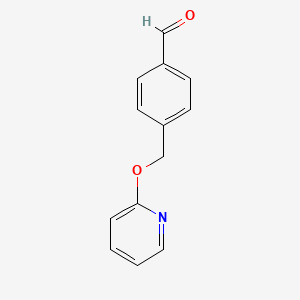
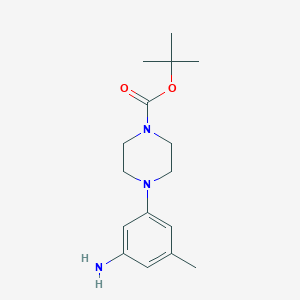

![8-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1397420.png)
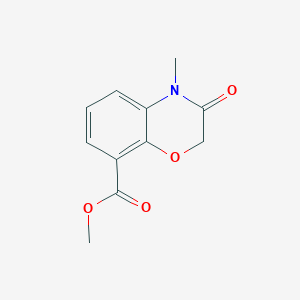
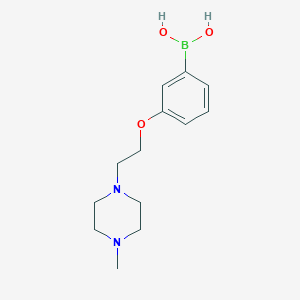

![2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1397424.png)
![4'-Methoxy-2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1397425.png)
